1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a butanoyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Butanoyl Group: The butanoyl group can be introduced through acylation reactions using butanoyl chloride or butanoic anhydride in the presence of a base such as triethylamine.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached via nucleophilic substitution reactions using 4-methoxyphenyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine or aromatic derivatives.
Scientific Research Applications
1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the PI3K-Akt pathway, leading to effects on cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-butanoyl-N-(4-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H24N2O3/c1-3-4-16(20)19-11-9-13(10-12-19)17(21)18-14-5-7-15(22-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21) |
InChI Key |
SZLPLWUDJDIWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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